molecular formula C17H12N2O5 B13857663 1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione

1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B13857663
M. Wt: 324.29 g/mol
InChI Key: IHTKLCMUZPPCRO-UHFFFAOYSA-N
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Description

1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry due to their unique structural properties. The presence of both benzoyl and nitrophenyl groups in the molecule enhances its potential for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-benzoyl-4-nitroaniline with maleic anhydride. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

Scientific Research Applications

1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Benzoyl-4-aminophenyl)pyrrolidine-2,5-dione
  • 1-(2-Benzoyl-4-methoxyphenyl)pyrrolidine-2,5-dione
  • 1-(2-Benzoyl-4-hydroxyphenyl)pyrrolidine-2,5-dione

Uniqueness

1-(2-Benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione is unique due to the presence of both benzoyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The nitro group, in particular, can undergo various transformations, making the compound versatile for different applications .

Properties

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

1-(2-benzoyl-4-nitrophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H12N2O5/c20-15-8-9-16(21)18(15)14-7-6-12(19(23)24)10-13(14)17(22)11-4-2-1-3-5-11/h1-7,10H,8-9H2

InChI Key

IHTKLCMUZPPCRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

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